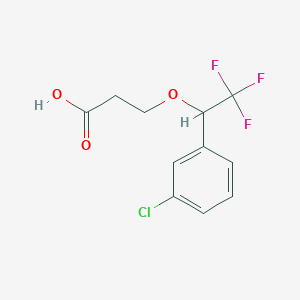
3-(1-(3-Chlorophenyl)-2,2,2-trifluoroethoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(3-Chlorophenyl)-2,2,2-trifluoroethoxy)propanoic acid is an organic compound characterized by the presence of a chlorophenyl group, a trifluoroethoxy group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-Chlorophenyl)-2,2,2-trifluoroethoxy)propanoic acid typically involves the reaction of 3-chlorophenol with 2,2,2-trifluoroethyl bromide in the presence of a base to form the intermediate 3-(3-chlorophenyl)-2,2,2-trifluoroethanol. This intermediate is then reacted with propanoic acid under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-Chlorophenyl)-2,2,2-trifluoroethoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroethoxy group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-(1-(3-Chlorophenyl)-2,2,2-trifluoroethoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-(3-Chlorophenyl)-2,2,2-trifluoroethoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The chlorophenyl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)propanoic acid: Lacks the trifluoroethoxy group, which may result in different chemical properties and biological activities.
3-(1-(2,2,2-Trifluoroethoxy)phenyl)propanoic acid: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
3-(1-(3-Chlorophenyl)-2,2,2-trifluoroethoxy)propanoic acid is unique due to the presence of both the chlorophenyl and trifluoroethoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H10ClF3O3 |
|---|---|
Molecular Weight |
282.64 g/mol |
IUPAC Name |
3-[1-(3-chlorophenyl)-2,2,2-trifluoroethoxy]propanoic acid |
InChI |
InChI=1S/C11H10ClF3O3/c12-8-3-1-2-7(6-8)10(11(13,14)15)18-5-4-9(16)17/h1-3,6,10H,4-5H2,(H,16,17) |
InChI Key |
BAFNMWNVMQKANQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)(F)F)OCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


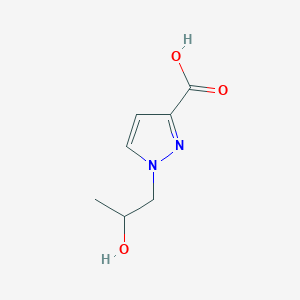
![7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13005265.png)
![tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13005268.png)
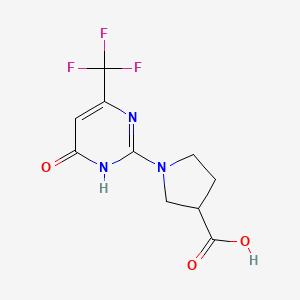
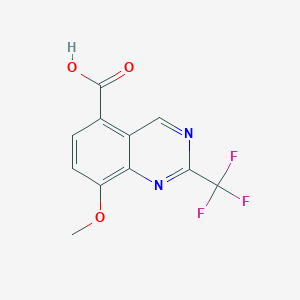
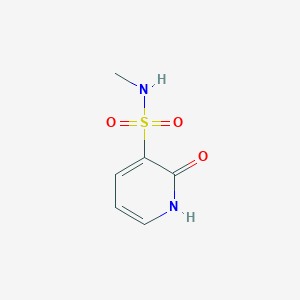
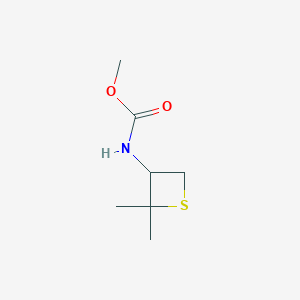
![2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13005294.png)

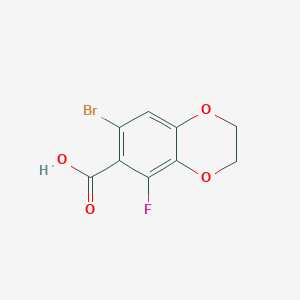
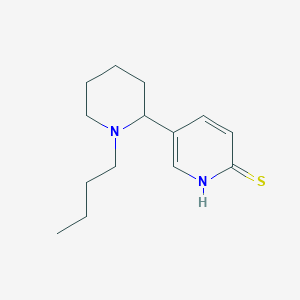
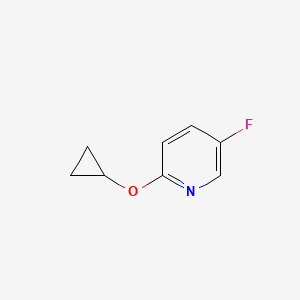

![6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid](/img/structure/B13005337.png)
